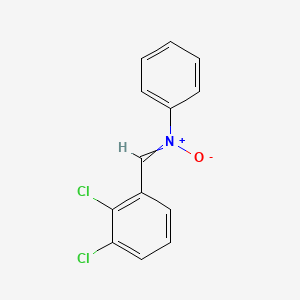
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane
Übersicht
Beschreibung
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane is an organic compound with the molecular formula C18H27BrO2 and a molecular weight of 355.31 g/mol . This compound is characterized by the presence of an oxetane ring, a bromophenyl group, and a hexyloxymethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane typically involves the reaction of 4-bromophenylhexanol with ethyl oxetane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Debrominated oxetane compounds.
Substitution: Azide or cyanide substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxetane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different core structure.
4-Bromophenylhexanol: A precursor in the synthesis of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a bromophenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .
Eigenschaften
Molekularformel |
C18H27BrO2 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
3-[6-(4-bromophenyl)hexoxymethyl]-3-ethyloxetane |
InChI |
InChI=1S/C18H27BrO2/c1-2-18(14-21-15-18)13-20-12-6-4-3-5-7-16-8-10-17(19)11-9-16/h8-11H,2-7,12-15H2,1H3 |
InChI-Schlüssel |
QFJPFDDEHBKJJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COCCCCCCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8538617.png)
![(R)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B8538618.png)

![4-Methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8538626.png)
